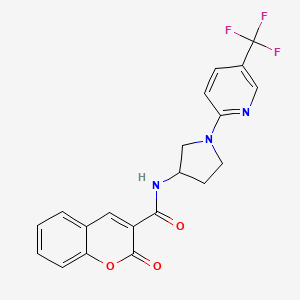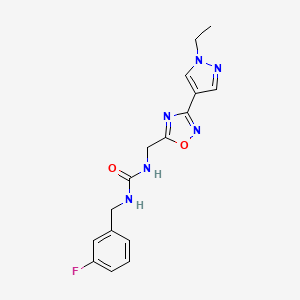
1-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)urea is a synthetic organic compound with intriguing pharmacological potential, primarily due to its structural complexity and diverse functional groups. These attributes render it a candidate for numerous applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Here’s a simplified outline of a potential synthetic route:
Formation of 1-ethyl-1H-pyrazole-4-carboxylic acid: : Starting with ethyl hydrazine and β-keto ester under reflux conditions.
Oxadiazole Ring Formation: : Cyclization with thionyl chloride to yield 1-ethyl-1H-pyrazole-4-carbonyl chloride, then reacting with amidoxime to form the 1,2,4-oxadiazole ring.
Urea Derivative Formation: : Introduction of the benzylurea moiety using carbodiimide chemistry to couple 3-fluorobenzylamine with the intermediate oxadiazole compound.
Industrial Production Methods
While the above laboratory synthesis might be feasible on a small scale, industrial production would necessitate optimizing conditions for higher yields and cost-efficiency. This involves:
Catalysis to enhance reaction rates.
Solvent choice to balance solubility and safety.
Temperature and pressure control to maximize yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, potentially altering the pyrazole ring or the urea linkage.
Reduction: : Reduction reactions might target the oxadiazole ring or the fluorobenzyl group.
Substitution: : Various nucleophilic or electrophilic substitution reactions are feasible due to the presence of reactive sites on the rings and the urea moiety.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Sodium borohydride, lithium aluminium hydride.
Substitution: : Halides, bases like sodium hydride.
Major Products
From Oxidation: : Potentially hydroxylated derivatives.
From Reduction: : Partially reduced intermediates.
From Substitution: : Varied substitution products depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry
As a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.
Biology
Studies on its interaction with biological macromolecules could reveal new pathways or targets for drug discovery.
Medicine
Industry
Used in the development of advanced materials, coatings, or as intermediates in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The compound likely exerts its effects through interactions with specific molecular targets:
Enzyme Inhibition: : By binding to the active sites of enzymes, altering their function.
Receptor Modulation: : Interaction with cellular receptors to either block or activate signaling pathways.
The pathways involved could include alterations in cellular metabolism, signal transduction mechanisms, or direct interference with DNA/RNA processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(pyrazol-4-ylmethyl)-3-benzylurea
1-(1H-pyrazol-4-ylmethyl)-3-(4-fluorobenzyl)urea
1-((3-(1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)urea
Uniqueness
Structural Complexity: : Unique combination of pyrazole, oxadiazole, and fluorobenzyl groups.
Functional Diversity: : Offers a variety of reactive sites for chemical reactions, making it versatile in synthetic applications.
Pharmacological Potential: : Distinct from other similar compounds due to specific receptor interactions and biological pathways it can modulate.
This compound stands out in scientific research for its potential to unlock new avenues in drug discovery and material science due to its unique chemical properties and reactivity.
Propiedades
IUPAC Name |
1-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O2/c1-2-23-10-12(8-20-23)15-21-14(25-22-15)9-19-16(24)18-7-11-4-3-5-13(17)6-11/h3-6,8,10H,2,7,9H2,1H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHUZKNFEYZIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)NCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
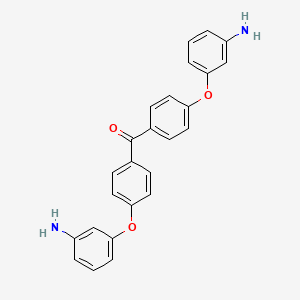
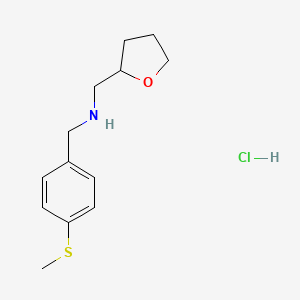
![2-[2-(1H-indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione](/img/structure/B2519144.png)
![5-Fluoro-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2519145.png)
![ethyl 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2519146.png)
![1-(6-methylpyridin-2-yl)-N-[(phenylcarbamothioyl)amino]-1H-imidazole-4-carboxamide](/img/structure/B2519148.png)
![2-(4-Fluorophenoxy)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2519152.png)
![1-benzyl-4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]piperazine](/img/structure/B2519153.png)
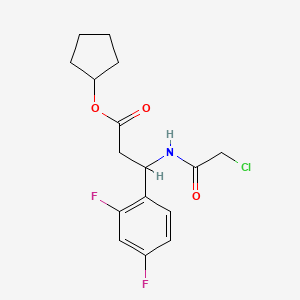
![11-Ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2519155.png)
![4-[5-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2519157.png)
![N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-[(furan-2-yl)methyl]methanesulfonamide](/img/structure/B2519159.png)

